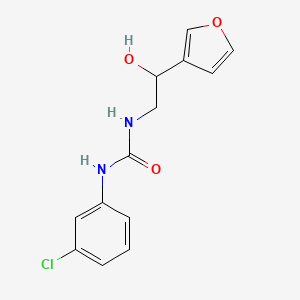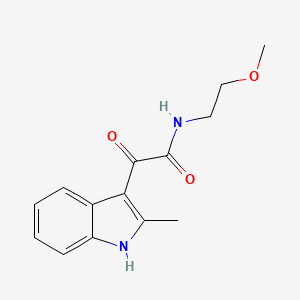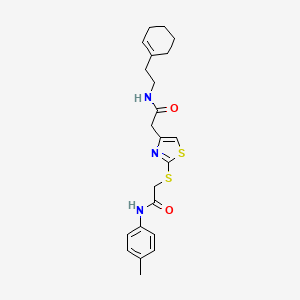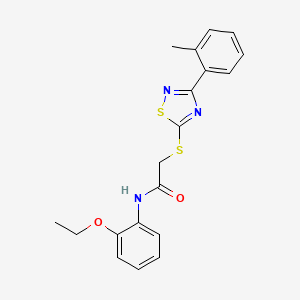
1-(3-Chlorophenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chlorophenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea, also known as "Furamidine" or "DB75", is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. This compound belongs to the class of compounds called "bisamidines", which are known for their potent antimicrobial and antiparasitic properties.
Scientific Research Applications
Organic Synthesis Applications
- Synthesis of Tetrahydro-2-furanyl Derivatives : A study by Kruse et al. (2010) discusses the synthesis of 2-Chlorotetrahydrofuran (2-Cl-THF) and its application in forming tetrahydro-2-furanyl derivatives through reactions with alcohols, phenols, and other functional groups. This process is useful for protecting hydroxyl functions and introduces the tetrahydro-2-furanyl moiety into various compounds (Kruse, Jonkers, Dert, & Gen, 2010).
Environmental Science Applications
- Electro-Fenton Degradation of Antimicrobials : Research by Sirés et al. (2007) explores the degradation of antimicrobials like triclosan and triclocarban using electro-Fenton systems. Although not directly related to the specific compound , this study highlights the broader context of environmental degradation of chlorophenyl compounds (Sirés, Oturan, Oturan, Rodríguez, Garrido, & Brillas, 2007).
Material Science Applications
- Corrosion Inhibition : Bahrami and Hosseini (2012) investigated the inhibition effect of certain urea derivatives on mild steel corrosion in acid solutions. Their findings suggest that compounds with chlorophenyl groups can serve as effective corrosion inhibitors, which may imply potential applications for similar chlorophenyl ureas (Bahrami & Hosseini, 2012).
properties
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(furan-3-yl)-2-hydroxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c14-10-2-1-3-11(6-10)16-13(18)15-7-12(17)9-4-5-19-8-9/h1-6,8,12,17H,7H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSALQRDYFNHENY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCC(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-[2-(furan-3-YL)-2-hydroxyethyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{[2-(2-Methoxy-4-methylphenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2604171.png)
![1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one](/img/structure/B2604172.png)
![4-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-2-methylpyridine](/img/structure/B2604173.png)
![3-bromo-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2604174.png)

![[5-(2-Aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride](/img/structure/B2604178.png)


![diethyl 2-(3-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2604183.png)
![N-(3,4-dimethoxyphenethyl)-6-(8-oxo-6-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2604184.png)
